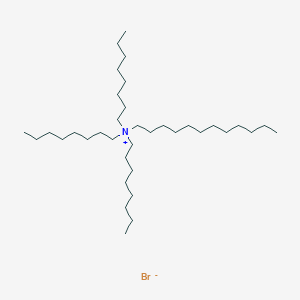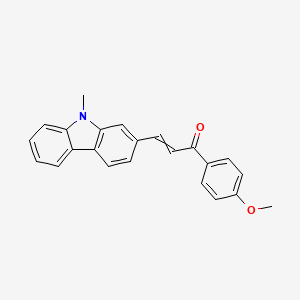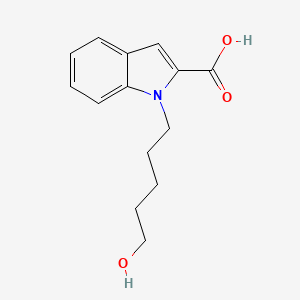![molecular formula C13H18O5 B14586829 Acetic acid;[2-(3-hydroxypropyl)phenyl] acetate CAS No. 61632-76-6](/img/structure/B14586829.png)
Acetic acid;[2-(3-hydroxypropyl)phenyl] acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;[2-(3-hydroxypropyl)phenyl] acetate is an organic compound that belongs to the ester family. Esters are known for their pleasant aromas and are widely used in the fragrance and flavor industries. This particular compound is derived from acetic acid and 2-(3-hydroxypropyl)phenyl acetate, combining the properties of both components.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;[2-(3-hydroxypropyl)phenyl] acetate typically involves the esterification reaction between acetic acid and 2-(3-hydroxypropyl)phenol. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process.
化学反応の分析
Types of Reactions
Oxidation: Acetic acid;[2-(3-hydroxypropyl)phenyl] acetate can undergo oxidation reactions to form corresponding carboxylic acids and ketones.
Reduction: Reduction of this ester can yield alcohols.
Substitution: The ester group can be substituted by nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
科学的研究の応用
Acetic acid;[2-(3-hydroxypropyl)phenyl] acetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Utilized in the production of fragrances and flavors due to its pleasant aroma.
作用機序
The mechanism of action of acetic acid;[2-(3-hydroxypropyl)phenyl] acetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release acetic acid and 2-(3-hydroxypropyl)phenol, which can then interact with biological pathways. The hydrolysis is typically catalyzed by esterases in the body, leading to the release of the active components.
類似化合物との比較
Similar Compounds
Phenyl acetate: Another ester derived from phenol and acetic acid, known for its use in fragrances.
Ethyl acetate: A simple ester with a fruity aroma, widely used as a solvent in the chemical industry.
Methyl salicylate: An ester with a characteristic wintergreen scent, used in topical analgesics.
Uniqueness
Acetic acid;[2-(3-hydroxypropyl)phenyl] acetate is unique due to the presence of the 3-hydroxypropyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
61632-76-6 |
|---|---|
分子式 |
C13H18O5 |
分子量 |
254.28 g/mol |
IUPAC名 |
acetic acid;[2-(3-hydroxypropyl)phenyl] acetate |
InChI |
InChI=1S/C11H14O3.C2H4O2/c1-9(13)14-11-7-3-2-5-10(11)6-4-8-12;1-2(3)4/h2-3,5,7,12H,4,6,8H2,1H3;1H3,(H,3,4) |
InChIキー |
DESDVEBWKCPEHS-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.CC(=O)OC1=CC=CC=C1CCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-methoxy-10H-indolo[2,3-b][1,8]naphthyridine](/img/structure/B14586780.png)
![6-Methyl-4-[(oxiran-2-yl)methoxy]-1H-indole](/img/structure/B14586791.png)
![(1E)-N-Hydroxy-N'-[3-(trifluoromethyl)phenyl]ethanimidamide](/img/structure/B14586794.png)

![2,3-Bis[(3,4-dimethoxyphenyl)methyl]butane-1,2,4-triol](/img/structure/B14586804.png)




